molecular formula C12H15NO B182488 1-Phenylcyclopentanecarboxamide CAS No. 5296-89-9

1-Phenylcyclopentanecarboxamide

Cat. No.: B182488
CAS No.: 5296-89-9
M. Wt: 189.25 g/mol
InChI Key: YVYGTOKASGORSO-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarboxamide is an organic compound with the molecular formula C12H15NO. It is a derivative of cyclopentanecarboxamide, where a phenyl group is attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide .

Another method involves the reduction of 1-phenylcyclopentanecarbonitrile using a reducing agent like lithium aluminum hydride (LiAlH4). This reduction converts the nitrile group to an amide group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been found to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. For example, it has shown activity as a selective inhibitor of influenza fusion, targeting the hemagglutinin (HA) protein of the virus .

Comparison with Similar Compounds

1-Phenylcyclopentanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGTOKASGORSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967430
Record name 1-Phenylcyclopentane-1-carboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30967430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-89-9
Record name Cyclopentanecarboxamide, 1-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135978
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978
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Record name 1-Phenylcyclopentane-1-carboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30967430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE
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Record name 1-Phenylcyclopentanecarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the conformation of the cyclopentane ring in 1-Phenylcyclopentanecarboxamide compare to other related compounds in the study?

A1: While the study doesn't delve into specific conformational details for each compound, it highlights that the cycloalkane rings, including the cyclopentane ring in this compound, adopt "noticeably different conformations" []. This suggests that the cyclopentane ring might not be planar and could adopt different puckered conformations. The study emphasizes that these conformational variations contribute to the absence of isostructurality among the investigated compounds.

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